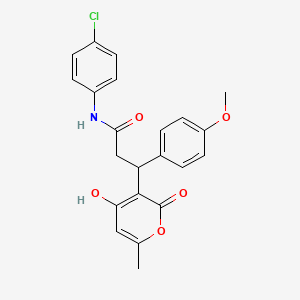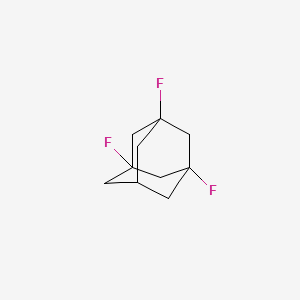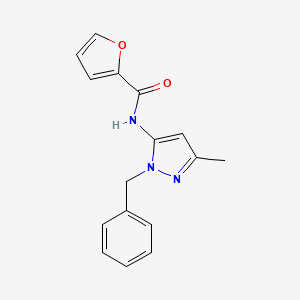![molecular formula C11H12BrClN2O2 B14944034 N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is an organic compound that features a unique combination of functional groups, including a chlorobutylidene moiety, an amino group, and a bromophenyl carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method is the reaction of 1-chlorobutylideneamine with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (1-CHLOROBUTYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-FLUOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12BrClN2O2 |
|---|---|
Molecular Weight |
319.58 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-2-3-10(13)15-17-11(16)14-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) |
InChI Key |
VXRQUUTTYZYBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943954.png)



![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B14943990.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)
